

In-Depth Technical Guide: 1-(3-Acetylphenyl)-3-benzylthiourea

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Compound of Interest

Compound Name: 1-(3-Acetylphenyl)-3-benzylthiourea

Cat. No.: B396985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3-Acetylphenyl)-3-benzylthiourea**, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical identity, a proposed synthetic route with a detailed experimental protocol, and a summary of the potential biological activities of this class of compounds.

Chemical Identity and Properties

While a specific CAS number for **1-(3-Acetylphenyl)-3-benzylthiourea** is not indexed in major chemical databases, its IUPAC name is definitively 1-(3-acetylphenyl)-3-(phenylmethyl)thiourea. The chemical structure is characterized by a central thiourea core linking a 3-acetylphenyl group and a benzyl group.

Table 1: Physicochemical Data of **1-(3-Acetylphenyl)-3-benzylthiourea** and Related Analogs

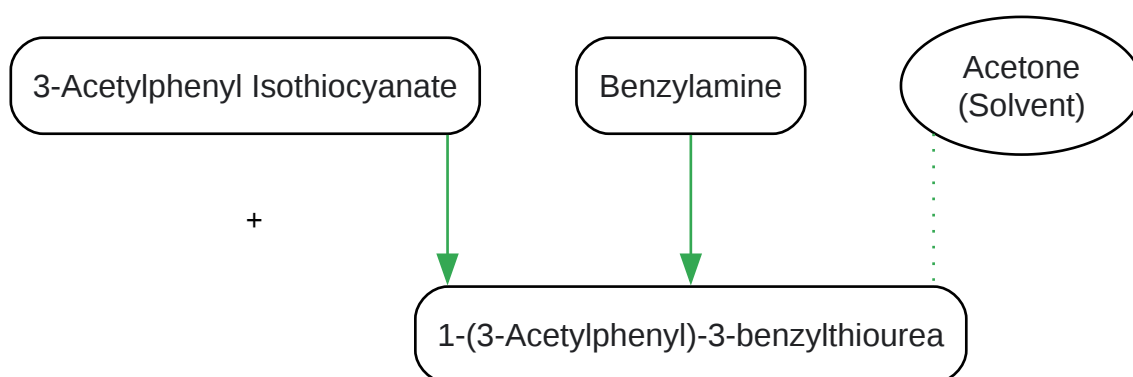
Property	Value for 1-(3-Acetylphenyl)-3-benzylthiourea (Predicted)	Representative Data for N-(Aryl)-N'-(benzyl)thiourea Analogs
Molecular Formula	C ₁₆ H ₁₆ N ₂ OS	C ₁₄ H ₁₄ N ₂ S (1-Benzyl-3-phenylthiourea)
Molecular Weight	284.38 g/mol	242.34 g/mol (1-Benzyl-3-phenylthiourea)
Melting Point (°C)	Data not available	148-150 (1-Benzyl-3-phenylthiourea)
Appearance	White to off-white solid (Predicted)	Crystalline solid
Solubility	Soluble in acetone, DMSO, DMF; sparingly soluble in alcohols.	Similar solubility profiles are expected.

Note: Data for analogs is provided for comparative purposes as specific experimental data for the title compound is not readily available in published literature.

Synthesis of 1-(3-Acetylphenyl)-3-benzylthiourea

The synthesis of **1-(3-Acetylphenyl)-3-benzylthiourea** can be readily achieved through the nucleophilic addition of benzylamine to 3-acetylphenyl isothiocyanate. The latter is a commercially available starting material (CAS No. 3125-71-1).

Proposed Synthetic Scheme



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Caption: Synthetic route for **1-(3-Acetylphenyl)-3-benzylthiourea**.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

- 3-Acetylphenyl isothiocyanate (1.0 eq)
- Benzylamine (1.0 eq)
- Anhydrous Acetone
- Magnetic stirrer and stir bar
- Round-bottom flask
- Reflux condenser
- Ice bath
- Büchner funnel and filter paper

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 3-acetylphenyl isothiocyanate (1.0 eq) in anhydrous acetone.
- **Addition of Amine:** To the stirred solution, add benzylamine (1.0 eq) dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation and Isolation:** Upon completion of the reaction, the product often precipitates from the solution. The precipitation can be further induced by cooling the mixture in an ice

bath.

- Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with cold acetone or a minimal amount of diethyl ether to remove any unreacted starting materials.
- Drying: Dry the purified product under vacuum to yield **1-(3-Acetylphenyl)-3-benzylthiourea** as a solid.

Table 2: Representative Spectroscopic Data for N-Aryl-N'-benzylthiourea Analogs

Data Type	Representative Chemical Shifts (ppm) or Frequencies (cm ⁻¹)
¹ H NMR	δ 10.0-9.0 (s, 1H, NH), δ 8.0-6.8 (m, Ar-H), δ 4.8 (d, 2H, CH ₂), δ 2.5 (s, 3H, COCH ₃)
¹³ C NMR	δ ~180 (C=S), δ ~198 (C=O), δ 140-120 (Ar-C), δ ~48 (CH ₂), δ ~26 (CH ₃)
FT-IR (cm ⁻¹)	3350-3200 (N-H stretch), 1680-1660 (C=O stretch), 1550-1500 (C=S stretch)

Note: The exact chemical shifts and frequencies will vary for the title compound.

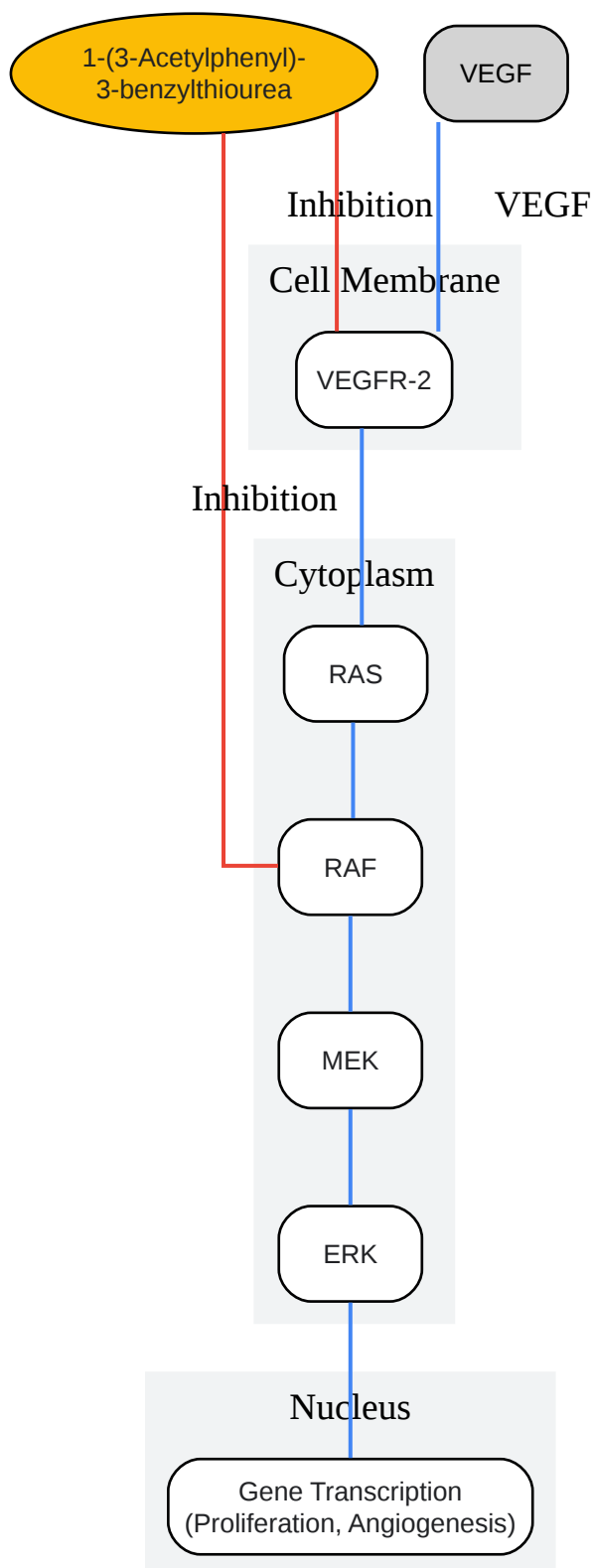
Biological Activity and Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.^[1] Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.

Potential Anticancer Mechanisms

Several thiourea-containing compounds have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.^[2] For instance,

some thiourea derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAF-MEK-ERK (MAPK) signaling pathways, both of which are pivotal in tumor angiogenesis and cancer cell proliferation.[3]



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Caption: Potential inhibition of pro-cancer signaling pathways by thiourea derivatives.

Summary and Future Directions

1-(3-Acetylphenyl)-3-benzylthiourea is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. The presence of the acetylphenyl and benzyl moieties provides a scaffold for further structural modifications to optimize biological activity. Future research should focus on the synthesis and purification of this specific compound, followed by comprehensive spectroscopic characterization and in-vitro biological evaluation against a panel of cancer cell lines and microbial strains to determine its specific activities and potential as a lead compound in drug discovery programs.

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